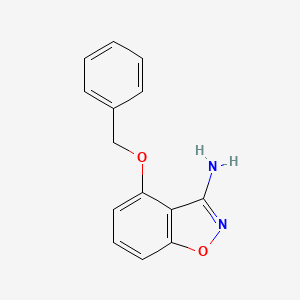

4-(Benzyloxy)-1,2-benzoxazol-3-amine

CAS No.: 927802-18-4

Cat. No.: VC2765214

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927802-18-4 |

|---|---|

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | 4-phenylmethoxy-1,2-benzoxazol-3-amine |

| Standard InChI | InChI=1S/C14H12N2O2/c15-14-13-11(7-4-8-12(13)18-16-14)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,16) |

| Standard InChI Key | QAKSEPTVKXBHOB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2C(=NO3)N |

Introduction

Synthesis Methods

The synthesis of benzoxazole derivatives typically involves condensation reactions between appropriate precursors. For 4-(Benzyloxy)-1,2-benzoxazol-3-amine, a plausible synthesis route might involve:

-

Starting Materials: 2-Aminophenol and a benzyloxy-substituted aldehyde or ketone could serve as starting materials.

-

Condensation Reaction: The reaction might involve a condensation step to form the benzoxazole ring, followed by introduction of the benzyloxy group.

-

Amination: The amino group at the 3-position could be introduced through nucleophilic substitution or reductive amination.

Biological Relevance

Benzoxazole derivatives have been explored for their antimicrobial, anticancer, and anticonvulsant activities. While specific data on 4-(Benzyloxy)-1,2-benzoxazol-3-amine is scarce, related compounds have shown promising biological activities:

| Biological Activity | Related Compounds |

|---|---|

| Antimicrobial Activity | Benzoxazole derivatives with various substituents have shown activity against bacteria and fungi. |

| Anticancer Activity | Some benzoxazoles have been studied for their potential anticancer properties, often targeting specific cellular pathways. |

| Anticonvulsant Activity | Derivatives with modifications similar to 4-(Benzyloxy)-1,2-benzoxazol-3-amine might exhibit anticonvulsant effects based on related structures. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume